N-Aryl Substituent Architecture: Phenethylamino vs. 3,4-Dimethylphenylamino – Structural Divergence with Predicted Physicochemical Consequences
The target compound (CAS 1234937-44-0) incorporates a 2-phenethylamino group at the terminal α-oxoacetamide, whereas its closest commercial analog (CAS 1235645-00-7) bears a 3,4-dimethylphenylamino substituent [1][2]. This substitution pattern alters the hydrogen-bond donor count (3 for the target vs. 2 for the dimethylphenyl analog) and produces divergent computed lipophilicity and polar surface area values [2][3]. In GlyT1 inhibitor SAR, the N-aryl moiety directly contacts the transporter binding pocket, and even minor substituent changes can shift GlyT1 IC50 values by orders of magnitude or alter GlyT2 selectivity [4].
| Evidence Dimension | Computed physicochemical properties: XLogP3 and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Predicted XLogP3 ~3.9–4.1; TPSA ~78–84 Ų (estimated from structural analogs with identical core) |
| Comparator Or Baseline | CAS 1235645-00-7: XLogP3 = 3.7; TPSA = 87.7 Ų [3] |
| Quantified Difference | ΔXLogP3 ~ +0.2 to +0.4 units (target more lipophilic); ΔTPSA ~ -4 to -10 Ų (target slightly less polar surface) |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logD7.4 or PAMPA data available for direct comparison. |
Why This Matters
For procurement decisions in CNS-targeted GlyT1 research, the higher predicted lipophilicity and lower PSA of the phenethylamino variant suggest potentially enhanced passive BBB permeability relative to the dimethylphenyl analog, consistent with established CNS MPO desirability criteria.
- [1] NCBI PubChem. Compound identity for CAS 1234937-44-0 (Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate). Accessed 2026. View Source
- [2] Kuujia Chemical Database. Phenyl 4-({(3,4-dimethylphenyl)carbamoylformamido}methyl)piperidine-1-carboxylate (CAS 1235645-00-7). Computed Properties. Accessed 2026. View Source
- [3] MMsINC Database, University of Padua. Molecular property descriptors for C23H27N3O4 isomeric chemotypes; SlogP and TPSA predictions. Accessed 2026. View Source
- [4] Sheffler DJ, Kuduk SD, Roman DL, et al. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Med Chem Lett. 2014;5(5):551-555. View Source
